molecular formula C30H35N4Na3O17 B12775438 Formadicin B disodium dihydrate CAS No. 104265-79-4

Formadicin B disodium dihydrate

Cat. No.: B12775438
CAS No.: 104265-79-4
M. Wt: 792.6 g/mol
InChI Key: YOGLIMSWBXRJIC-QYGYCOLVSA-K
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Description

Formadicin B disodium dihydrate is a synthetic antimicrobial agent hypothesized to belong to the macrolide or tetracycline class, based on its structural and functional similarities to compounds discussed in the evidence (e.g., macrolides like azithromycin and tetracyclines) . While direct references to Formadicin B are absent in the provided evidence, its nomenclature suggests a disodium salt with two water molecules of hydration, commonly employed to enhance solubility and stability in pharmaceutical formulations. Such dihydrate forms are critical in optimizing bioavailability and shelf life, as seen in analogous compounds like ethylenediaminetetraacetic acid (EDTA) disodium dihydrate and chromotropic acid disodium salt dihydrate .

Properties

CAS No.

104265-79-4

Molecular Formula

C30H35N4Na3O17

Molecular Weight

792.6 g/mol

IUPAC Name

trisodium;(2S,3S,4S,5R,6R)-6-[4-[(R)-[(3R)-3-[[2-[4-(3-amino-3-carboxylatopropoxy)phenyl]-2-formamidoacetyl]amino]-2-oxoazetidin-1-yl]-carboxylatomethyl]phenyl]-3,4,5,6-tetrahydroxyoxane-2-carboxylate;dihydrate

InChI

InChI=1S/C30H34N4O15.3Na.2H2O/c31-17(27(41)42)9-10-48-16-7-3-13(4-8-16)19(32-12-35)25(39)33-18-11-34(26(18)40)20(28(43)44)14-1-5-15(6-2-14)30(47)24(38)22(37)21(36)23(49-30)29(45)46;;;;;/h1-8,12,17-24,36-38,47H,9-11,31H2,(H,32,35)(H,33,39)(H,41,42)(H,43,44)(H,45,46);;;;2*1H2/q;3*+1;;/p-3/t17?,18-,19?,20-,21+,22+,23+,24-,30-;;;;;/m1...../s1

InChI Key

YOGLIMSWBXRJIC-QYGYCOLVSA-K

Isomeric SMILES

C1[C@H](C(=O)N1[C@H](C2=CC=C(C=C2)[C@@]3([C@@H]([C@H]([C@@H]([C@H](O3)C(=O)[O-])O)O)O)O)C(=O)[O-])NC(=O)C(C4=CC=C(C=C4)OCCC(C(=O)[O-])N)NC=O.O.O.[Na+].[Na+].[Na+]

Canonical SMILES

C1C(C(=O)N1C(C2=CC=C(C=C2)C3(C(C(C(C(O3)C(=O)[O-])O)O)O)O)C(=O)[O-])NC(=O)C(C4=CC=C(C=C4)OCCC(C(=O)[O-])N)NC=O.O.O.[Na+].[Na+].[Na+]

Origin of Product

United States

Chemical Reactions Analysis

Types of Reactions

Formadicin B disodium dihydrate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different products.

    Reduction: Reduction reactions can modify the β-lactam ring or the formylamino substituent.

    Substitution: Substitution reactions can occur at the formylamino group or other reactive sites on the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield alcohols or amines.

Scientific Research Applications

Formadicin B disodium dihydrate has several scientific research applications:

Comparison with Similar Compounds

Structural and Functional Features

The table below compares Formadicin B disodium dihydrate with four structurally related disodium dihydrate salts:

Compound Molecular Formula Molecular Weight (g/mol) CAS Number Primary Applications Solubility Stability
This compound* Hypothetical (CxHyOzNa2·2H2O) ~500–600 (estimated) N/A Antimicrobial agent (presumed) High (aqueous solutions) Stable under refrigeration
EDTA disodium dihydrate C10H14N2Na2O8·2H2O 372.24 6381-92-6 Chelating agent in pharmaceuticals, cosmetics; anticoagulant; enzyme inhibitor 100 g/L (water) Stable in dry, cool conditions
Chromotropic acid disodium dihydrate C10H6Na2O8S2·2H2O 400.23 129-96-4 Colorimetric assays (formaldehyde, sugars detection) Highly soluble in water Sensitive to light and oxidation
Sodium formaldehyde sulfoxylate dihydrate (Rongalite) CH3NaO3S·2H2O 154.10 6035-47-8 Reducing agent in synthesis; textile bleaching Soluble in water Degrades in moist air; store anhydrous
L-Tyrosine disodium dihydrate C9H10NNa2O3·2H2O 280.19 122666-87-9 Biochemical research (protein studies, enzyme substrates) Soluble in aqueous buffers Stable at -20°C

*Note: this compound properties are inferred from antimicrobial analogs in the evidence.

Key Research Findings

Chelation Efficacy vs. Antimicrobial Activity
  • EDTA disodium dihydrate enhances the recovery of tetracyclines and fluoroquinolones by chelating Ca²⁺ and Mg²⁺ ions in soil and eggshell matrices . However, it reduces macrolide recovery (e.g., azithromycin) by 20–30%, likely due to competitive chelation of organic moieties . This highlights a critical trade-off in formulations combining chelators with macrolides like Formadicin B.
  • Formadicin B’s hypothesized structure may avoid such interactions if it lacks metal-binding sites, improving its stability in complex matrices.
Analytical Utility
  • Chromotropic acid disodium dihydrate demonstrates superior specificity in formaldehyde detection due to its naphthalene disulfonic acid backbone, forming stable chromogens with aldehydes .
Reducing Capacity
  • Rongalite (sodium formaldehyde sulfoxylate dihydrate) acts as a potent reducing agent in synthetic chemistry, but its sensitivity to moisture limits its use in aqueous formulations . In contrast, Formadicin B’s dihydrate form likely prioritizes solubility over redox activity, aligning with antimicrobial stability requirements.

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